Cystathionine-d4

Description

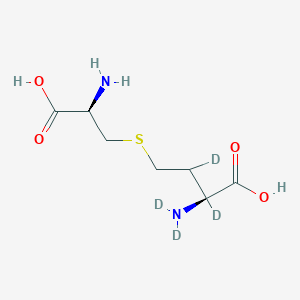

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O4S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

(2S)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,3-dideuterio-2-(dideuterioamino)butanoic acid |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1D,4D/hD2/t1?,4-,5- |

InChI Key |

ILRYLPWNYFXEMH-IMEQHJBWSA-N |

Isomeric SMILES |

[2H]C(CSC[C@@H](C(=O)O)N)[C@@]([2H])(C(=O)O)N([2H])[2H] |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N |

Origin of Product |

United States |

Methodological Advancements and Analytical Applications of Cystathionine D4

Quantitative Mass Spectrometry for Sulfur Amino Acid Metabolite Profiling

Quantitative mass spectrometry (MS) has become an indispensable technique for the detailed analysis of metabolites in biological systems. In the context of sulfur amino acid metabolism, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification. Cystathionine-d4 serves as an ideal internal standard for these applications due to its chemical similarity to the endogenous analyte, allowing for correction of variability during sample preparation and analysis.

Application of this compound as an Internal Standard in LC-MS/MS and GC-MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical platforms for the simultaneous measurement of multiple amino acids in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative methods, compensating for matrix effects and variations in instrument response.

In LC-MS/MS analysis, this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. Since this compound co-elutes with and has identical ionization efficiency to the endogenous, non-labeled cystathionine (B15957), the ratio of their respective signal intensities in the mass spectrometer allows for precise quantification of the endogenous compound. This approach has been successfully applied to quantify sulfur amino acids in various biological fluids, including plasma and urine. researchgate.netsigmaaldrich.com For instance, a rapid and simple screening method was developed for the simultaneous analysis of six sulfur-containing amino acids in human plasma using UPLC-MS/MS, where deuterated methionine (methionine-d3) was used as an internal standard, showcasing the principle that is directly applicable to this compound. researchgate.net

Similarly, in GC-MS methodologies, which often require derivatization of amino acids to increase their volatility, this compound serves as an effective internal standard. The derivatization process can introduce variability, which is effectively normalized by the inclusion of the deuterated standard. A GC-MS method employing stable isotope-dilution selected ion monitoring has been developed for the quantitation of excitatory sulfur amino acids in human serum, highlighting the utility of deuterated internal standards in this analytical approach. nih.gov

Development of High-Throughput Analytical Assays Utilizing this compound

The demand for analyzing large numbers of samples in clinical and research settings has driven the development of high-throughput analytical assays. These assays are designed to be rapid, robust, and automated, enabling the efficient screening of metabolic profiles. The integration of robotic systems with analytical instruments like multi-mode readers and automated liquid handlers allows for the processing of samples in 96-, 384-, and even 1536-well plate formats. emory.edu

While specific high-throughput screening assays explicitly mentioning this compound are not extensively detailed in the provided literature, the principles of their development are well-established. For example, a high-throughput assay was developed to identify inhibitors of cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway, using a fluorescent thiol probe. nih.gov The development of such assays for quantifying sulfur amino acid metabolites would benefit from the inclusion of this compound as an internal standard to ensure accuracy and precision across a large number of samples. The use of deuterated standards is a common practice in high-throughput settings to control for analytical variability.

Optimization of Sample Preparation and Extraction Protocols for Deuterated Cystathionine Quantification

The accuracy of any quantitative metabolic analysis heavily relies on the efficiency and reproducibility of the sample preparation and extraction protocols. The primary goal is to effectively isolate the analytes of interest from the complex biological matrix while minimizing degradation and contamination. For the quantification of deuterated cystathionine, several methods have been optimized.

Protein precipitation is a commonly employed technique to remove high-abundance proteins from biological samples like plasma. This is often achieved by adding organic solvents such as methanol or acetonitrile. In a method developed to determine D4-cystine in mice, protein precipitation with methanol was found to be an effective extraction method. nih.gov The optimization of this step is crucial as incomplete protein removal can lead to ion suppression in the mass spectrometer and clogging of the analytical column.

Further optimization can involve liquid-liquid extraction to remove interfering lipids or solid-phase extraction for more selective purification of amino acids. The choice of extraction method depends on the specific biological matrix and the analytical platform being used. For polar metabolites like amino acids, ensuring efficient extraction from the biological matrix remains a significant challenge. rsc.org The stability of the analyte during the extraction process is also a critical consideration. For instance, cysteine can rapidly oxidize to cystine, which necessitates specific handling procedures or derivatization to obtain accurate measurements. nih.gov

Isotopic Tracing and Metabolic Flux Analysis (MFA)

Isotopic tracers are powerful tools for elucidating the dynamics of metabolic pathways. By introducing a stable isotope-labeled compound into a biological system, researchers can track its conversion into downstream metabolites, providing insights into the rates of metabolic reactions, a field known as metabolic flux analysis (MFA). nih.govyoutube.com this compound is particularly valuable for studying the interconnected pathways of one-carbon metabolism and transsulfuration.

Utilizing this compound in One-Carbon Metabolism Research

One-carbon metabolism is a complex network of biochemical reactions that are essential for the synthesis of nucleotides, amino acids, and for methylation reactions that play a crucial role in epigenetics. nih.govnih.govresearchgate.net This network involves the folate and methionine cycles. researchgate.netyoutube.com Homocysteine, a key intermediate, stands at the crossroads of the methionine cycle and the transsulfuration pathway.

By introducing a deuterated tracer like this compound, or more commonly, a labeled precursor that gets converted to deuterated cystathionine, researchers can trace the flow of one-carbon units. For example, administering labeled methionine allows for the measurement of its conversion to homocysteine and subsequently to cystathionine. nih.gov The rate of appearance of the labeled cystathionine provides a direct measure of the flux through the initial part of the transsulfuration pathway. This information is critical for understanding how various physiological and pathological conditions, as well as dietary interventions, impact one-carbon metabolism. biorxiv.org

Elucidating Transsulfuration Pathway Flux with Deuterated Tracers

The transsulfuration pathway is the primary route for the synthesis of the amino acid cysteine in mammals. nih.gov It involves the conversion of homocysteine to cysteine via the intermediate cystathionine. nih.govwikipedia.orgresearchgate.net The two key enzymes in this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govnih.gov

Isotopic tracing with deuterated compounds is a powerful method to quantify the flux through this pathway. By infusing a labeled precursor like [1-¹³C]methionine, researchers can measure the enrichment of the label in plasma homocysteine and cystathionine over time. nih.gov The rate at which the label appears in cystathionine provides a quantitative measure of the rate of its synthesis from homocysteine, which represents the flux through the CBS-catalyzed reaction.

These studies have revealed important aspects of sulfur amino acid metabolism, such as the significant intracellular partitioning of methionine. nih.gov Such quantitative flux data are essential for building accurate computational models of metabolism and for understanding how the transsulfuration pathway is regulated in health and disease. ub.edunih.govmit.edu The ability to precisely measure metabolic fluxes using tracers like deuterated cystathionine precursors is fundamental to advancing our understanding of metabolic regulation. nih.govnih.govnih.govresearchgate.netcaltech.edunih.govyoutube.com

Quantitative Assessment of Metabolite Production and Interconversion Rates

This compound is instrumental in metabolic flux analysis, a powerful technique used to determine the rates of metabolic reactions within a biological system. By introducing a stable isotope-labeled precursor, such as deuterated serine or methionine, into cells or organisms, researchers can track the incorporation of the label into downstream metabolites like cystathionine. The rate of appearance of deuterated cystathionine provides a direct measure of its production rate.

The transsulfuration pathway, which converts homocysteine to cysteine via cystathionine, is a key area of investigation where deuterated tracers are employed. nih.govwikipedia.org For instance, studies have utilized L-[methyl-³H]-methionine and L-[³⁵S]-methionine to trace the flux of methionine through this pathway. nih.gov Such studies have revealed that an increased flux of methionine through the transsulfuration pathway can lead to an increase in the production of glutathione (B108866) (GSH), a critical antioxidant. nih.gov

One key enzyme in this pathway is cystathionine β-synthase (CBS), which catalyzes the condensation of serine and homocysteine to form cystathionine. The activity of this enzyme can be quantified using a stable isotope-labeled substrate, such as 2,3,3-²H serine. The production of 3,3-²H-cystathionine is then measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a sensitive and specific measure of CBS activity. researchgate.netlenus.ie

Table 1: Cystathionine β-Synthase (CBS) Activity in Human Plasma

| Patient Group | Median CBS Activity (nmol/h/L) | Range of CBS Activity (nmol/h/L) | Number of Subjects (n) |

|---|---|---|---|

| Controls | 404 | 66–1,066 | 57 |

| Pyridoxine Nonresponsive CBS Deficient | 0 | 0–9 | 26 |

| Pyridoxine Responsive CBS Deficient | 16 | 0–358 | 28 |

This table presents the median and range of cystathionine β-synthase (CBS) activity measured in the plasma of control subjects and patients with pyridoxine nonresponsive and responsive CBS deficiency. The data was obtained using an LC-MS/MS-based assay with a deuterated serine substrate. researchgate.netlenus.ie

Advanced Derivatization Techniques in Conjunction with this compound Standards

Derivatization is a chemical modification process used to enhance the analytical properties of a compound for techniques like gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS. For amino acids like cystathionine, derivatization can improve volatility, chromatographic retention, and ionization efficiency, leading to increased sensitivity and specificity of the analysis.

Impact of Derivatization on Analytical Sensitivity and Specificity

Chemical derivatization can significantly improve the detection sensitivity of analytes in mass spectrometry. nih.govmdpi.commdpi.com By introducing a tag with a permanent positive charge or a moiety that is readily ionizable, the signal intensity of the target molecule can be greatly enhanced. nih.govresearchgate.net For instance, derivatization of fatty acids with Girard's Reagent T has been shown to improve detection sensitivity by as much as 1000-fold in positive ion mode mass spectrometry. mdpi.com

In the context of amino acid analysis, various derivatization reagents are employed. Propyl chloroformate, for example, is used in GC-MS analysis of amino acids. scispace.comnih.gov For LC-MS/MS, reagents that introduce a fixed positive charge can be particularly effective in enhancing the signal. researchgate.net A comparison of different analytical methods for urinary amino acids, including derivatization with propyl chloroformate for GC-MS and iTRAQ® reagents for LC-MS/MS, has demonstrated that the choice of method and derivatizing agent can influence the number of quantifiable analytes and their limits of quantification. scispace.comnih.gov

The specificity of an assay can also be improved through derivatization. By altering the chemical structure of the analyte, the chromatographic separation from interfering compounds in the sample matrix can be enhanced. Furthermore, the derivatized molecule will have a unique mass and fragmentation pattern in the mass spectrometer, which can help to distinguish it from other structurally similar compounds.

Non-Derivatization Approaches for Direct Analysis of this compound

With advancements in mass spectrometry instrumentation, particularly in terms of sensitivity and resolution, there is a growing trend towards the direct analysis of underivatized amino acids. researchgate.netresearchgate.netumcutrecht.nl These non-derivatization approaches offer several advantages, including simplified sample preparation, reduced analysis time, and avoidance of potential side reactions or incomplete derivatization that can affect accuracy.

Hydrophilic interaction liquid chromatography (HILIC) is a powerful separation technique that is well-suited for the analysis of polar compounds like underivatized amino acids. researchgate.netumcutrecht.nlnih.govnih.gov HILIC columns retain polar analytes, allowing for their effective separation from the less polar components of the sample matrix. Several studies have reported the successful use of HILIC coupled with tandem mass spectrometry for the rapid and sensitive quantification of a wide range of underivatized amino acids in biological fluids. researchgate.netumcutrecht.nlnih.govnih.gov

Mixed-mode chromatography, which combines two or more separation mechanisms such as ion exchange and reversed-phase, is another effective strategy for the analysis of underivatized amino acids. nih.gov This approach can provide excellent resolution of structurally similar amino acids, including isomers.

The direct analysis of underivatized cystathionine using LC-MS/MS has been successfully applied in clinical settings for the diagnosis and monitoring of homocystinuria. nih.gov A method for the simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots without derivatization has been developed, demonstrating the feasibility and utility of this approach. nih.gov

Table 2: Comparison of Analytical Approaches for Amino Acid Analysis

| Analytical Approach | Key Advantages | Key Disadvantages | Typical Applications |

|---|---|---|---|

| Derivatization (e.g., GC-MS, LC-MS/MS with derivatizing agents) | - Improved sensitivity

| - More complex sample preparation

| - Targeted analysis of low-abundance amino acids

|

| Non-Derivatization (e.g., HILIC-MS/MS, Mixed-Mode LC-MS/MS) | - Simplified workflow

| - May have lower sensitivity for some compounds

| - High-throughput screening

|

This table summarizes the key advantages, disadvantages, and typical applications of derivatization and non-derivatization approaches for the analysis of amino acids, including cystathionine and its deuterated analogs.

Investigating Endogenous Cystathionine Metabolism Using Deuterated Analogs

Enzymatic Studies of Transsulfuration Pathway Enzymes

The transsulfuration pathway is the central route for the conversion of methionine to cysteine, with cystathionine (B15957) as a key intermediate. The two principal enzymes in this pathway are cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CGL). Cystathionine-d4 is instrumental in studying the function and characteristics of these enzymes.

Cystathionine Beta-Synthase (CBS) Activity and Allosteric Regulation Studies with this compound as Product/Internal Standard

Cystathionine Beta-Synthase (CBS) is a pivotal enzyme that catalyzes the condensation of homocysteine and serine to form cystathionine. nih.gov This reaction is the first committed step in the transsulfuration pathway. Accurate measurement of CBS activity is crucial for diagnosing inherited metabolic disorders like classical homocystinuria, which is caused by CBS deficiency, and for research into conditions associated with elevated homocysteine levels. wikipedia.orgnih.gov

Detailed Research Findings: Research and clinical diagnostic methods heavily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the enzymatic product, cystathionine. In these assays, this compound is added to the sample as an internal standard. nih.gov Because it has nearly identical chemical and physical properties to natural cystathionine but a different mass, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By comparing the signal of the endogenous cystathionine to the known concentration of the added this compound standard, researchers can calculate the absolute concentration of the cystathionine produced by the CBS enzyme with high precision and accuracy. portlandpress.comamericanchemicalsuppliers.com This technique has been successfully applied to measure CBS activity in various biological matrices, including plasma, cerebrospinal fluid (CSF), and tissue homogenates. nih.govgoogle.com

Studies on the allosteric regulation of CBS also benefit from this methodology. S-adenosylmethionine (SAM) is a known allosteric activator of CBS. nih.govnih.gov By using assays standardized with this compound, researchers can precisely quantify how different concentrations of SAM affect the rate of cystathionine production, thereby elucidating the kinetics of this activation. google.comnih.gov

Table 1: Application of this compound in LC-MS/MS for CBS Activity Measurement This interactive table summarizes typical parameters for the quantification of cystathionine using its deuterated analog as an internal standard.

| Parameter | Endogenous Cystathionine | Internal Standard (this compound) |

|---|---|---|

| Precursor Ion (m/z) | 223.1 | 227.1 |

| Product Ion (m/z) | 134.0 | 138.0 |

| Application | Quantification of CBS product | Correction for matrix effects and sample loss |

| Typical Matrix | Plasma, Dried Blood Spots, Tissue Lysates | Plasma, Dried Blood Spots, Tissue Lysates |

Cystathionine Gamma-Lyase (CGL/CSE) Activity and Mechanism Research

Cystathionine Gamma-Lyase (CGL), also known as cystathionase (CSE), is the second key enzyme of the transsulfuration pathway. asm.org It catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia. asm.org Cysteine is a vital amino acid for the synthesis of proteins, taurine, and the major intracellular antioxidant, glutathione (B108866). asm.org

Detailed Research Findings: Investigating the activity and mechanism of CGL involves monitoring the depletion of its substrate, cystathionine, or the formation of its product, cysteine. The use of this compound as an internal standard allows for accurate quantification of the remaining cystathionine in the reaction mixture over time, providing a reliable measure of CGL activity. portlandpress.comnih.gov The ratio of total homocysteine to total cysteine (tHcy/tCys) in biological fluids can serve as an indicator of the combined activity of CBS and CGL. asm.org Accurate measurement of the pathway's intermediate, cystathionine, using methods standardized with this compound, is essential for interpreting these ratios correctly. asm.org Furthermore, inhibitors of CGL have been developed, and their efficacy is assessed by measuring the resulting changes in cystathionine levels, a process that relies on precise quantification enabled by deuterated standards. medchemexpress.com

Cystathionine Beta-Lyase (CBL) Involvement in D-amino Acid Metabolism

Cystathionine Beta-Lyase (CBL), an enzyme found in bacteria and plants, also cleaves cystathionine but produces homocysteine, pyruvate, and ammonia. wikipedia.orgmedchemexpress.com This reaction is a key step in methionine biosynthesis in these organisms. wikipedia.org While absent in humans, the study of CBL is relevant for developing antimicrobial agents. wikipedia.org

Detailed Research Findings: Recent research has uncovered a novel function for bacterial CBL in the metabolism of D-amino acids. Studies on Escherichia coli have shown that two CBL enzymes, MetC and MalY, are multifunctional. nih.govportlandpress.com In addition to their primary lyase activity, they possess amino acid racemase activity, enabling them to produce non-canonical D-amino acids. nih.govportlandpress.com This links the methionine synthesis pathway directly to the production of D-amino acids, which play important roles in bacterial physiology, such as in peptidoglycan remodeling and biofilm regulation. nih.gov In contrast, studies on human cystathionine gamma-lyase, which shares significant structural similarity with bacterial CBL, found no such racemase activity or any activity towards D-amino acids, highlighting a key metabolic difference between mammals and bacteria. nih.gov While not directly used in these specific racemase assays, this compound remains the standard for quantifying the primary substrate of CBL, making it an essential tool for studying all of its catalytic functions.

Research on Stereoisomers of Cystathionine and their Metabolic Fates

Cystathionine can exist in several stereoisomeric forms due to its two chiral centers. The biologically active form in the mammalian transsulfuration pathway is L-cystathionine. Other isomers, such as allocystathionine (B7821828), can also be present. Commercially available deuterated cystathionine is often sold as DL-Cystathionine-d4, which is a mixture of the deuterated forms of cystathionine and allocystathionine isomers. americanchemicalsuppliers.commedchemexpress.com

Detailed Research Findings: The use of stable isotope tracers is the definitive method for charting the metabolic fate of molecules in a biological system. nih.govresearchgate.net By introducing a labeled compound like this compound, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites, thereby mapping its conversion and flux through various pathways. While specific comparative studies on the metabolic fates of the different stereoisomers of this compound are not extensively detailed in the literature, the use of the DL-Cystathionine-d4 mixture as an internal standard is widespread. americanchemicalsuppliers.commedchemexpress.com This implies that in many analytical methods, the different isomers are not chromatographically separated and are measured together. The availability of specific L-Cystathionine-d4 and the mixed DL-Cystathionine-d4 allows for different experimental designs, either focusing solely on the canonical pathway or investigating the metabolism of a mixture of isomers.

Interplay of Cystathionine with the Methionine Cycle and Related Folate Metabolism

The transsulfuration pathway is intricately linked with the methionine cycle and folate-dependent one-carbon metabolism. wikipedia.orgasm.org Homocysteine stands at a critical metabolic branch point: it can either be condensed with serine by CBS to form cystathionine or be re-methylated back to methionine. wikipedia.org This re-methylation is dependent on cofactors derived from folate (vitamin B9) and vitamin B12. wikipedia.org

Detailed Research Findings: Stable isotope dilution LC-MS/MS methods, which employ a suite of deuterated internal standards including this compound, are powerful tools for simultaneously profiling the metabolites in these interconnected pathways. wikipedia.orgnih.gov Studies have shown a negative correlation between serum 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate, and cystathionine concentrations. asm.org This suggests that when folate levels are low, the re-methylation of homocysteine is impaired, potentially shunting more homocysteine into the transsulfuration pathway, thereby affecting cystathionine levels. asm.org In research on neurodegenerative diseases, folic acid supplementation has been explored as a way to modulate these pathways and increase the synthesis of glutathione, a downstream product of cystathionine metabolism. hmdb.ca In these studies, this compound was used as an internal standard to accurately measure changes in endogenous cystathionine levels in response to the intervention. hmdb.ca

Table 2: Key Metabolites in the Methionine Cycle and Transsulfuration Pathway Measured Using Deuterated Standards This interactive table lists metabolites often quantified alongside cystathionine in metabolic studies, highlighting the use of their respective deuterated internal standards.

| Metabolite | Deuterated Internal Standard | Pathway Involvement |

|---|---|---|

| Methionine | Methionine-d4 | Methionine Cycle |

| Homocysteine | Homocysteine-d4 / Homocystine-d8 | Methionine Cycle / Transsulfuration |

| Cystathionine | This compound | Transsulfuration Pathway |

| Cysteine | Cysteine-d2 / Cystine-d4 | Transsulfuration / Glutathione Synthesis |

| S-Adenosylmethionine (SAM) | SAM-d4 | Methionine Cycle (Methyl Donor) |

| S-Adenosylhomocysteine (SAH) | SAH-d4 | Methionine Cycle |

| Serine | Serine-d3 | Transsulfuration (CBS Substrate) |

| Glycine | Glycine-d2 | Glutathione Synthesis |

Role of Cystathionine in Sulfur Amino Acid Homeostasis and Redox Balance

Cystathionine is the central intermediate in sulfur amino acid homeostasis, bridging the metabolism of the essential amino acid methionine with the synthesis of the non-essential amino acid cysteine. This conversion is the sole de novo source of cysteine in mammals. Cysteine, in turn, is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.

Detailed Research Findings: The flux through the transsulfuration pathway, and thus the rate of cystathionine turnover, is a key determinant of cellular redox state. Research in cancer metabolism has shown that some tumors exhibit altered expression of transsulfuration enzymes like CBS to maintain high levels of glutathione, which helps them combat oxidative stress. medchemexpress.com In these studies, L-Cystathionine-d4 was used to quantify cystathionine levels via LC-MS, providing critical insights into the metabolic reprogramming of these cancer cells. medchemexpress.com Similarly, in a Drosophila model of Parkinson's disease, researchers investigated whether folic acid could improve phenotypes by bolstering the glutathione system. hmdb.caresearchgate.net They used DL-Cystathionine-d4 as a standard to measure intermediates in the glutathione biosynthesis pathway, demonstrating that modulation of one-carbon metabolism directly impacts the precursors for redox homeostasis. hmdb.caresearchgate.net These studies underscore how the precise measurement of cystathionine, enabled by this compound, is fundamental to understanding the link between sulfur amino acid metabolism and the control of cellular redox balance.

Preclinical and Mechanistic Research Applications of Cystathionine D4

Investigation of Metabolic Dysregulation in Disease Models

The application of Cystathionine-d4 and other stable isotope tracers has been instrumental in deciphering metabolic perturbations in a range of disease models. By introducing a labeled compound into a biological system, scientists can follow its conversion into downstream metabolites, providing a dynamic picture of metabolic pathway activity that is not achievable through the measurement of static metabolite concentrations alone.

Studies in Animal Models of Homocystinuria (e.g., CBS Deficiency)

Classical homocystinuria, caused by a deficiency in the enzyme cystathionine (B15957) beta-synthase (CBS), leads to the accumulation of homocysteine and methionine. nih.govwikipedia.org Animal models, such as mice with a knockout of the Cbs gene, have been developed to study the pathophysiology of this disorder. rsc.orgnih.gov These models replicate many of the clinical features observed in humans, including severe hyperhomocysteinemia. rsc.org

While direct studies employing this compound as a tracer in these specific animal models are not extensively documented in publicly available literature, the principle of using stable isotopes to study the metabolic consequences of CBS deficiency is well-established. For instance, methods have been developed to quantify thiols in the urine of CBS-deficient mouse models, providing insights into the metabolic derangements. nih.gov Furthermore, studies have utilized isotopically labeled precursors, such as deuterated serine, to measure CBS activity by tracking the formation of the corresponding deuterated cystathionine product via mass spectrometry. This approach is fundamental for diagnosing and monitoring homocystinuria. The use of such tracers allows for the precise measurement of the attenuated flux from homocysteine to cystathionine, a hallmark of the disease.

Research on Down Syndrome Associated Metabolic Alterations and CBS Overexpression

Down syndrome (trisomy 21) is associated with the overexpression of the CBS gene, which is located on chromosome 21. nih.govyeastgenome.orgnih.gov This leads to increased CBS enzyme activity and significant alterations in homocysteine metabolism, which are opposite to those seen in homocystinuria. nih.govnih.gov In individuals with Down syndrome, there are typically lower plasma levels of homocysteine and methionine, and higher levels of cystathionine and cysteine. nih.gov

Research using cellular models of Down syndrome, such as human fibroblast cell lines, has shown that these cells have higher CBS expression and produce more hydrogen sulfide (B99878) (H2S), a signaling molecule generated by CBS. researchgate.netnih.gov Stable isotope tracing with 13C-glucose has been employed to conduct fluxomic analysis in these cells, revealing a suppression of the Krebs cycle and a compensatory increase in glycolysis. researchgate.netnih.gov While these studies have not explicitly reported the use of this compound, the application of stable isotope tracers is crucial for understanding the metabolic reprogramming that occurs as a consequence of CBS overexpression. Such tracer studies help to elucidate how the increased flux through the transsulfuration pathway impacts central carbon metabolism and cellular bioenergetics in Down syndrome. researchgate.netnih.govnih.gov

Characterization of Metabolic Shifts in Other Disease States

The role of cystathionine metabolism is also being investigated in other diseases, particularly in cancer. Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation. nih.govnih.gov The transsulfuration pathway is implicated in providing cancer cells with cysteine for the synthesis of glutathione (B108866), a major antioxidant that protects against oxidative stress. mdpi.com

In the context of cancer, stable isotope tracing is a powerful technique to study metabolic fluxes. nih.govmssm.edu For example, studies in neuroblastoma have analyzed amino acid metabolism and have used 13C-glucose tracing to reveal metabolic differences compared to other tumor types. researchgate.netresearchgate.netnih.gov While specific data on the use of this compound in these studies is limited, the methodology is highly relevant. For example, in gliomas, cystathionine has been identified as a key metabolite that is detectable by in vivo magnetic resonance spectroscopy, and its levels are altered in certain tumor subtypes. researchgate.net The use of labeled precursors, including deuterated compounds, is essential for tracing the pathways that lead to such metabolic shifts in cancer. preprints.orgnih.gov The application of this compound could provide direct insights into the activity of the transsulfuration pathway in different cancers and its contribution to tumor growth and survival.

Understanding Enzyme Kinetics and Reaction Mechanisms at a Molecular Level

This compound and similar isotopically labeled analogs are invaluable tools for the detailed investigation of enzyme kinetics and reaction mechanisms. By substituting atoms with their heavier isotopes, researchers can probe the rate-limiting steps of a reaction and gain insights into the structure and function of enzyme active sites.

Characterization of Recombinant Enzymes Using this compound as Substrate or Product Analog

The production of recombinant enzymes, such as human CBS and cystathionine gamma-lyase (CGL), in systems like E. coli has enabled detailed biochemical characterization. nih.govnih.govexpasy.org These purified enzymes are used in a variety of assays to determine their kinetic parameters and to screen for potential inhibitors. nih.gov

The use of labeled substrates is a cornerstone of many enzymatic assays. For example, continuous spectrophotometric assays have been developed for human CBS that rely on the enzymatic conversion of substrates to products that can be monitored in real-time. princeton.edu While many studies use unlabeled substrates, the principles of enzyme kinetics can be extended with the use of isotopically labeled compounds like this compound. The introduction of deuterium (B1214612) atoms can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered due to the heavier mass of deuterium compared to hydrogen. wikipedia.orgyoutube.com Observing a KIE when this compound is used as a substrate for an enzyme like CGL would indicate that the cleavage of a carbon-deuterium bond is involved in the rate-determining step of the reaction. Commercial kits are available for assaying CBS activity, which often rely on the detection of reaction products. nih.govnih.gov The use of a labeled substrate like this compound with detection by mass spectrometry would offer a highly specific and sensitive method for such assays.

Studies on Substrate Specificity and Catalytic Pathways

The enzymes of the transsulfuration pathway, CBS and CGL, are responsible for the interconversion of sulfur-containing amino acids. mssm.edunih.gov These enzymes exhibit a remarkable degree of substrate and reaction specificity, which is crucial for maintaining metabolic homeostasis. nih.gov

Isotopically labeled substrates are powerful tools for dissecting the catalytic mechanisms of these enzymes. yeastgenome.org For example, stopped-flow kinetic analysis of yeast CBS has utilized the spectral properties of the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor to follow the formation of different reaction intermediates. cd-genomics.com The use of a substrate analog like this compound could provide further mechanistic details. If this compound were used as a substrate for CGL, the analysis of the products by mass spectrometry could precisely determine which bonds are broken during the catalytic cycle. This would help to elucidate the details of the α,γ-elimination reaction catalyzed by CGL. youtube.com Similarly, in the reverse reaction catalyzed by CBS, using labeled substrates allows for the tracking of atom transfer and the identification of key intermediates. nih.govcd-genomics.com Such studies are fundamental to our understanding of how these enzymes achieve their catalytic prowess and control the flow of metabolites through the transsulfuration pathway.

Exploring Metabolic Pathways in Specific Biological Systems

The utility of this compound extends to the investigation of metabolic networks in a variety of biological contexts, from isolated mammalian cells to complex microbial ecosystems. By introducing this compound into these systems, researchers can follow the journey of the labeled atoms as they are incorporated into downstream metabolites, thereby elucidating pathway activity and regulation.

In mammalian systems, cystathionine is a central intermediate in the transsulfuration pathway, which channels homocysteine towards the synthesis of cysteine. This pathway is critical for maintaining redox balance through the production of glutathione and for regulating levels of the potentially toxic homocysteine. This compound is instrumental in studying the dynamics of this pathway in various cell types and organs.

One of the principal uses of this compound is as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. clearsynth.com This application is crucial for accurately quantifying the endogenous levels of cystathionine in biological samples. By adding a known amount of this compound to a sample, variations in sample preparation and instrument response can be normalized, ensuring precise and reliable measurements. clearsynth.comresearchgate.netnih.gov This precision is the bedrock of metabolic studies, as accurate quantification is necessary to detect subtle but significant changes in metabolite levels in response to genetic or environmental perturbations.

Research Findings in Mammalian Systems:

Neurological Disorders: In studies of patient-derived glioma xenografts with mutations in the isocitrate dehydrogenase (IDH) gene, L-cystathionine-d4 was used as an internal standard for LC-MS analysis to profile the metabolic landscape of these brain tumors. uib.nouni.lu This research helps to understand the metabolic reprogramming that occurs in cancer cells. Similarly, in research using Drosophila models of Parkinson's disease, D,L-cystathionine-d4 was employed to measure metabolites in the glutathione biosynthesis pathway, revealing that cystathionine levels were elevated in parkin-null flies, suggesting an upregulation of glutathione synthesis in response to oxidative stress. mdpi.com

Inherited Metabolic Disorders: A patent for enzyme replacement therapy for homocystinuria, a genetic disorder caused by deficient cystathionine β-synthase (CBS) activity, describes a method using LC-MS/MS to determine the amount of this compound produced. This is used to measure CBS enzyme activity in plasma samples, which is critical for diagnosing the condition and monitoring treatment efficacy. google.com Furthermore, methods for the simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots have been developed using isotopically labeled internal standards, including this compound, to facilitate the diagnosis and management of patients with homocystinuria. nih.gov

Liver Disease: In a murine model of non-alcoholic fatty liver disease, this compound was utilized as an internal standard to quantify metabolites within the one-carbon metabolism pathway in liver tissue. tum.de This type of research is vital for understanding how metabolic pathways are altered in prevalent conditions like fatty liver disease.

General Metabolic Profiling: A targeted metabolic profiling method has been developed for the simultaneous detection of key metabolites in the methionine cycle and redox thiol pools in mammalian plasma, cells, and urine. This method relies on this compound as one of the internal standards to ensure accurate quantification of a panel of related compounds. researchgate.net

Table 1: Application of this compound in Mammalian Research

| Research Area | Model System | Application of this compound | Key Finding | Reference(s) |

|---|---|---|---|---|

| Oncology | IDH-mutant glioma xenografts | Internal standard for LC-MS | Characterization of the in vivo metabolic landscape of gliomas. | uib.nouni.lu |

| Neurodegeneration | Drosophila model of Parkinson's | Internal standard for metabolite quantification | Increased cystathionine levels in parkin-null flies, implying upregulated glutathione synthesis. | mdpi.com |

| Inherited Disease | Monkey plasma; Human dried blood spots | Standard for enzyme activity assay; Internal standard for metabolite panel | Enables measurement of CBS activity for homocystinuria diagnosis and monitoring. | nih.govgoogle.com |

| Liver Disease | Murine model of NAFLD | Internal standard for metabolite quantification | Facilitates study of one-carbon metabolism alterations in liver pathology. | tum.de |

| Metabolomics | Mammalian plasma, cells, urine | Internal standard for targeted profiling | Allows for accurate and simultaneous quantification of methionine cycle and thiol metabolites. | researchgate.net |

In the microbial world, the transsulfuration pathway is also a key metabolic route, although its direction and enzymes can differ from those in mammals. For instance, in many bacteria and yeast, a "forward" transsulfuration pathway synthesizes methionine from cysteine, while a "reverse" pathway, similar to that in mammals, synthesizes cysteine from methionine. scispace.com Cystathionine remains a crucial intermediate in these microbial pathways.

The use of deuterated compounds like this compound is fundamental to metabolic engineering and systems biology in microorganisms. By tracing the flow of the deuterium label, researchers can map metabolic fluxes, identify pathway bottlenecks, and assess the impact of genetic modifications on metabolite production. While specific published examples detailing the use of this compound in microbial metabolic tracing are not as prevalent as in mammalian studies, its application follows the same principles of stable isotope-assisted metabolomics.

Enzyme Engineering Applications:

The enzymes that synthesize and break down cystathionine, namely cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL), are often targets for enzyme engineering. medchemexpress.com The goal of such engineering can be to alter substrate specificity, enhance catalytic efficiency, or improve stability. For example, human CGL has been re-engineered to degrade L-methionine for potential cancer therapy applications.

In this context, this compound can serve as a crucial analytical tool. To evaluate the success of an enzyme engineering experiment aimed at modifying CGL activity, a precise assay is required. By using this compound as an internal standard in an LC-MS/MS-based assay, the consumption of the natural substrate (cystathionine) and the formation of products by the engineered enzyme can be quantified with high accuracy. This allows for a detailed kinetic characterization of the engineered enzyme and a direct comparison to its wild-type counterpart.

Table 2: Potential Applications of this compound in Microbial & Enzyme Research

| Research Area | Application of this compound | Research Goal |

|---|---|---|

| Microbial Metabolism | Metabolic tracer in culture media | To map the flux through the transsulfuration pathway in bacteria or yeast. |

| Microbial Metabolism | Internal standard for quantification | To accurately measure intracellular cystathionine pools in response to environmental changes. |

| Enzyme Engineering | Internal standard for in vitro assays | To precisely quantify the activity and kinetics of engineered CBS or CGL enzymes. |

| Enzyme Engineering | Substrate in mechanistic studies | To probe the enzyme's mechanism by analyzing the fate of the deuterium labels during the reaction. |

While the direct documented use of this compound in extensive microbial metabolic flux analysis studies is limited in readily available literature, its role as a high-fidelity internal standard for quantitative analysis provides the foundation for such advanced research. The precise measurement it enables is a prerequisite for the complex calculations involved in MFA and for the rigorous characterization of newly engineered enzymes.

Future Directions in Cystathionine D4 Research

Advancements in Multi-Omics Integration with Isotopic Profiling

The era of "omics" has revolutionized our understanding of biological systems by providing comprehensive snapshots of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). The integration of these diverse datasets, known as multi-omics, offers a more holistic and systems-level view of cellular function. Isotopic profiling with compounds like Cystathionine-d4 is poised to become a critical component of these multi-omics approaches, particularly in the study of sulfur metabolism and its interconnected pathways.

By introducing this compound into a biological system, researchers can trace the flux of the labeled cystathionine (B15957) through various metabolic pathways. This provides dynamic information that complements the static nature of traditional omics data. For instance, transcriptomic data might reveal changes in the expression of genes encoding enzymes in the transsulfuration pathway, while proteomic data could confirm corresponding changes in protein abundance. However, only through isotopic profiling with this compound can the actual metabolic activity or flux through this pathway be quantified.

The integration of data from this compound tracing studies with other omics datasets can uncover novel regulatory mechanisms and disease biomarkers. For example, a study integrating metabolomics with transcriptomics could reveal how genetic variations influence the efficiency of the transsulfuration pathway, with this compound tracing providing the ultimate phenotypic readout of pathway function. This integrated approach is particularly valuable for understanding complex diseases where metabolic dysregulation is a key feature.

Table 1: Illustrative Multi-Omics Integration with this compound Profiling

| Omics Layer | Information Provided | Integration with this compound Profiling | Potential Insights |

| Genomics | Identifies genetic variants in enzymes of sulfur metabolism. | Correlates genetic variants with metabolic flux measured by this compound. | Understanding the functional impact of genetic polymorphisms on disease susceptibility. |

| Transcriptomics | Measures the expression levels of genes involved in metabolic pathways. | Links changes in gene expression to alterations in pathway activity. | Elucidating regulatory networks that control sulfur amino acid metabolism. |

| Proteomics | Quantifies the abundance of proteins and their post-translational modifications. | Connects protein levels and modifications to the rate of metabolic reactions. | Identifying key enzymatic control points in the transsulfuration pathway. |

| Metabolomics | Provides a snapshot of the concentrations of various metabolites. | Offers a dynamic view of metabolic pathways by tracing the fate of labeled atoms. | Quantifying pathway fluxes and identifying metabolic bottlenecks or shunts. |

Novel Applications in Systems Biology and Network Analysis

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. umich.edu Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique within systems biology that uses stable isotope labeling to quantify the rates of metabolic reactions. mdpi.com this compound is an ideal tool for iMFA studies focused on the transsulfuration pathway and its connections to other metabolic networks, such as one-carbon metabolism and glutathione (B108866) synthesis. nih.gov

Network analysis, a key component of systems biology, can be used to visualize and analyze the complex web of interactions within a cell. nih.gov Data from this compound studies can be overlaid onto these networks to identify critical nodes and pathways that are perturbed in disease states. This can lead to the identification of novel drug targets and the development of more effective therapeutic strategies. For instance, by analyzing the metabolic network changes in response to this compound tracing in cancer cells, researchers might identify a previously unknown metabolic vulnerability that can be exploited for therapeutic benefit.

Development of Advanced Analytical Techniques for Complex Biological Matrices

The accurate and sensitive detection of this compound and its labeled metabolites in complex biological matrices such as plasma, tissues, and single cells presents a significant analytical challenge. Future research will focus on developing more advanced analytical techniques to overcome these challenges and push the boundaries of what can be measured.

Table 2: Emerging Analytical Techniques for this compound Analysis

| Analytical Technique | Principle | Advantages for this compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the confident identification of labeled and unlabeled metabolites. | Improved specificity and reduced interference from matrix components, enabling more precise quantification of isotopic enrichment. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. | Enables the simultaneous quantification of this compound and its various downstream metabolites in a single analytical run. |

| Imaging Mass Spectrometry (e.g., MALDI-IMS) | Allows for the visualization of the spatial distribution of molecules directly in tissue sections. | Provides crucial information on the localization of this compound and its metabolites within specific cell types or tissue microenvironments. nih.gov |

| Single-Cell Metabolomics | The analysis of metabolites within individual cells. | Uncovers cellular heterogeneity in metabolic pathways that would be masked in bulk tissue analysis. |

The development of these techniques will enable researchers to probe the metabolism of this compound with unprecedented detail. For example, imaging mass spectrometry could reveal how the flux through the transsulfuration pathway differs between healthy and cancerous regions of a tumor, providing critical insights into tumor metabolism. nih.gov Similarly, single-cell metabolomics could uncover how individual cells within a population respond differently to metabolic perturbations.

Q & A

Q. Q1. How should researchers design experiments to synthesize and characterize Cystathionine-d4 while ensuring isotopic purity and structural integrity?

Methodological Answer: Synthesis of deuterated compounds like this compound requires stringent control over isotopic labeling efficiency. Researchers should employ techniques such as nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) to confirm deuterium incorporation at specific positions. Mass spectrometry (MS) with high-resolution accuracy (e.g., LC-HRMS) is critical to verify isotopic purity and rule out unlabeled byproducts . For characterization, provide spectral data (NMR, IR, MS) and compare with non-deuterated analogs to validate structural fidelity. Experimental protocols must be documented in detail, including solvent systems, reaction times, and purification steps, to ensure reproducibility .

Q. Q2. What analytical methods are most reliable for quantifying this compound in biological matrices, and how can cross-contamination with endogenous cystathionine be minimized?

Methodological Answer: High-throughput LC-MS/MS is the gold standard for quantifying deuterated metabolites in complex samples. To distinguish this compound from endogenous cystathionine, use selective multiple reaction monitoring (MRM) transitions that target deuterium-specific mass shifts. Internal standards (e.g., -labeled analogs) should be spiked early in sample preparation to correct for matrix effects. Validate methods using calibration curves with deuterated and non-deuterated standards to confirm linearity and limit of detection (LOD) . Pre-analytical steps, such as protein precipitation and solid-phase extraction, are essential to reduce interference from co-eluting metabolites .

Q. Q3. How should researchers handle and store this compound to maintain stability during long-term experiments?

Methodological Answer: Deuterated compounds are sensitive to isotopic exchange in aqueous environments. Store this compound in lyophilized form at -80°C under inert gas (e.g., argon) to prevent degradation. For reconstitution, use deuterium-depleted solvents (e.g., -free buffers) to minimize / exchange. Conduct stability tests under varying pH and temperature conditions to establish shelf-life guidelines. Document lot-specific storage conditions and batch variability in certificates of analysis (CoA) provided by suppliers .

Advanced Research Questions

Q. Q4. How can isotopic interference from this compound affect metabolic flux analysis in homocysteine-methionine cycle studies, and how should this be addressed?

Methodological Answer: Deuterium labeling can alter reaction kinetics due to the kinetic isotope effect (KIE). In metabolic flux studies, modelers must adjust rate constants to account for -induced delays in enzymatic steps (e.g., cystathionine β-synthase activity). Use parallel experiments with -labeled tracers to validate flux estimates and isolate isotopic artifacts. Statistical tools like Monte Carlo simulations help quantify uncertainty introduced by KIE .

Q. Q5. What strategies are effective for resolving contradictions in data when this compound is used as an internal standard across different analytical platforms?

Methodological Answer: Contradictions often arise from platform-specific ion suppression or fragmentation patterns. To harmonize

Cross-validate methods : Compare results across LC-MS, GC-MS, and capillary electrophoresis platforms.

Standardize ionization parameters : Optimize collision energies and source temperatures to ensure consistent MRM transitions.

Use pooled QC samples : Analyze inter-lab variability through round-robin testing with shared reference materials.

Apply meta-analysis frameworks : Categorize discrepancies by instrument type, matrix type, and sample preparation protocol to identify systematic biases .

Q. Q6. How can researchers integrate this compound data into multi-omics studies to investigate sulfur amino acid metabolism in disease models?

Methodological Answer: Combine deuterated tracer data with transcriptomic/proteomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). For example:

- Map -labeling patterns in cystathionine to enzymes like cystathionine γ-lyase (CSE) using enzyme activity assays.

- Correlate isotopic enrichment ratios with gene expression (RNA-seq) or protein abundance (proteomics) to identify regulatory nodes.

- Use network modeling (e.g., weighted correlation networks) to prioritize pathways affected by sulfur metabolism dysregulation .

Q. Q7. What ethical and methodological considerations apply when using deuterated compounds like this compound in preclinical studies?

Methodological Answer:

- Ethical : Ensure animal/cell models are justified by the study’s potential to advance mechanistic understanding of diseases (e.g., hyperhomocysteinemia).

- Methodological : Adhere to ARRIVE guidelines for reporting isotopic tracer studies. Disclose deuterium’s biological inertness and any observed off-target effects in supplementary materials. Include negative controls (non-deuterated analogs) to isolate isotopic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.